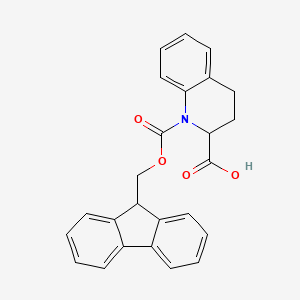
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS No. 1246645-21-5) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H22N2O4
- Molecular Weight : 438.47 g/mol
- CAS Number : 1246645-21-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key activities include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways, such as dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine biosynthesis and is a target for immunosuppressive therapies.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:
- Interaction with Cellular Targets : Binding to specific receptors or enzymes that mediate cellular responses.
- Modulation of Signaling Pathways : Altering pathways involved in cell proliferation and apoptosis.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple pathogens | |
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits DHODH |
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Antimicrobial Activity :
- A study conducted by Umesha et al. (2009) demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy.
-
Cytotoxicity Assessment :
- Research published in Journal of Medicinal Chemistry evaluated the cytotoxic effects on various cancer cell lines using MTT assays. Results indicated IC50 values in the micromolar range for several tested lines.
-
Enzyme Inhibition Studies :
- A comprehensive study on DHODH inhibition revealed that the compound showed a higher potency compared to established inhibitors like brequinar and teriflunomide, suggesting its potential as a lead compound for further drug development.
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-14-13-16-7-1-6-12-22(16)26(23)25(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSWAYPAMPDVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














